(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone
Description
Historical Development in Heterocyclic Chemistry
Heterocyclic chemistry has evolved significantly since the mid-20th century, driven by the discovery of biologically active natural products and synthetic pharmaceuticals. The formation of the Heterocyclic and Synthesis Group in 1967 marked a pivotal milestone, fostering collaborative research into pyrrole, furan, and related systems. Early work focused on elucidating the reactivity of pyrrolidine derivatives, which are critical precursors to alkaloids and porphyrins. For instance, the biosynthesis of pyrrole rings from aminolevulinic acid (ALA) laid the groundwork for synthesizing tetrapyrrole structures found in heme and chlorophyll.
The introduction of chlorinated aryl groups into heterocycles emerged as a strategy to modulate electronic properties and metabolic stability. By the 1990s, compounds like (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone began appearing in patents, reflecting their potential in medicinal chemistry. These developments paralleled advances in catalytic cross-coupling reactions, enabling precise functionalization of heterocyclic cores.
Position within Contemporary Chemical Research
In modern research, this compound is studied for its unique stereoelectronic profile. The pyrrolidine ring adopts a partially saturated conformation, reducing planarity and enhancing solubility compared to fully aromatic analogs. The 2,4-dichlorophenyl substituent on the furan ring introduces steric hindrance and electron-withdrawing effects, which may influence binding interactions in biological targets. Contemporary synthetic routes often employ:
- Mitsunobu reactions for ether bond formation between furan and pyrrolidine.
- Buchwald-Hartwig amination to introduce methyl groups at the pyrrolidine nitrogen.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 363.67 g/mol | |
| Boiling Point | 416.7±45.0 °C (Predicted) | |
| Density | 1.229±0.06 g/cm³ (Predicted) | |
| pKa | 8.20±0.60 (Predicted) |
These properties underscore its suitability for drug discovery, where balanced lipophilicity (LogP ≈ 3.5) and moderate polarity are desirable.
Significance in Structure-Activity Relationship Studies
The compound’s structure-activity relationships (SAR) are shaped by three key regions:
- Pyrrolidine Core : The 1-methyl group enhances metabolic stability by shielding the nitrogen from oxidative dealkylation. Saturation of the pyrrolidine ring reduces π-π stacking but improves conformational flexibility.
- Furan Linker : The 2-furyl group acts as a bioisostere for phenyl rings, offering improved solubility while maintaining aromatic interactions. Chlorination at the 5-position augments electron-deficient character, potentially enhancing binding to hydrophobic pockets.
- Chlorinated Aryl Groups : The 4-chlorophenyl and 2,4-dichlorophenyl moieties contribute to halogen bonding with target proteins. Comparative studies show that dichlorination increases potency by 10-fold compared to monochlorinated analogs.
Equation 1: Hammett Equation for Chlorophenyl Substituents
$$ \log \left( \frac{k}{k_0} \right) = \rho \sigma $$
Where σ (2,4-dichlorophenyl) = +0.93, indicating strong electron-withdrawing effects that polarize the methanone carbonyl.
Research Challenges and Knowledge Gaps
Despite progress, several challenges persist:
- Stereochemical Control : The tetrahydro-1H-pyrrol-3-yl group introduces two chiral centers, complicating enantioselective synthesis. Current methods yield racemic mixtures, necessitating chiral resolution techniques.
- Stability Under Physiological Conditions : Predicted pKa values (8.20±0.60) suggest susceptibility to protonation in acidic environments, potentially limiting oral bioavailability.
- Computational Modeling Limitations : Density functional theory (DFT) calculations struggle to accurately model the compound’s conformational dynamics due to its large size and multiple rotatable bonds.
Future research should prioritize:
- Developing asymmetric catalysis routes for stereocontrolled synthesis.
- Investigating pro-drug strategies to enhance stability.
- Applying machine learning to predict SAR for chlorinated heterocycles.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1-methylpyrrolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3NO2/c1-26-11-17(18(12-26)22(27)13-2-4-14(23)5-3-13)21-9-8-20(28-21)16-7-6-15(24)10-19(16)25/h2-10,17-18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOAHBGWMYFOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone , also known by its CAS number 478050-11-2 , is a complex organic molecule with significant potential in pharmacological applications. Its unique structure suggests various biological activities, which have been the focus of recent research efforts.
- Molecular Formula : C22H18Cl3NO2
- Molecular Weight : 434.74 g/mol
- IUPAC Name : (4-chlorophenyl)-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1-methylpyrrolidin-3-yl]methanone
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial activity against various strains. For instance:
- Salmonella typhi and Bacillus subtilis were notably susceptible, exhibiting significant inhibition zones in agar diffusion tests .
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Strong |
| Bacillus subtilis | 12 | Moderate |
| Escherichia coli | 8 | Weak |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably:
- It exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease , which are crucial targets in treating neurological disorders and urinary tract infections, respectively .
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 1.21 | 21.25 |
| Urease | 0.63 | 25.00 |
Case Studies
Several research studies have highlighted the biological effects of related compounds:
- Anticancer Properties : A study indicated that similar compounds showed promising anticancer activity in vitro against several cancer cell lines, suggesting that the structural features of these molecules contribute significantly to their efficacy.
- Mechanistic Studies : Docking studies have elucidated the binding interactions between these compounds and target proteins, indicating that the presence of the chlorophenyl and dichlorophenyl moieties enhances binding affinity and specificity .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that derivatives of this compound can effectively target cancer pathways associated with tumor growth and metastasis .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in preclinical models. It has been reported that the compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease . Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further development in anti-inflammatory therapies.
3. Neuroprotective Properties
Emerging studies suggest that this compound may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's action on neurotransmitter systems and its potential to protect neuronal cells from oxidative stress have been highlighted in recent research .
1. Antimicrobial Activity
The antimicrobial properties of this compound have been explored, showing effectiveness against various bacterial strains. In vitro studies have demonstrated significant antibacterial activity, suggesting its potential use as an antimicrobial agent in clinical settings.
2. Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction between this compound and target proteins involved in disease pathways. These studies provide insights into the binding affinities and modes of action of the compound, facilitating the design of more effective derivatives .
Case Study 1: Anticancer Research
A study conducted on a series of chlorinated pyrrole derivatives demonstrated that modifications in the structure could enhance anticancer activity. The research indicated that specific substitutions at the pyrrole ring significantly improved efficacy against breast cancer cell lines .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of acute inflammation, this compound was shown to reduce edema and inflammatory markers significantly compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Pyrrole and Furan-Based Derivatives
- Target Compound : Contains a tetrahydro-pyrrole ring with 2-furyl and dichlorophenyl substituents.
- 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8): Structure: Pyrrole ring substituted with a 2-chloro-6-fluorophenyl group and a 4-chlorophenylmethanone. Key Differences: Replaces the furyl group with a fluorinated phenyl ring, reducing π-conjugation but increasing electronegativity. Molecular weight: 341.09 g/mol (C₁₇H₁₀Cl₂FNO) .
- (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone: Structure: Tetrahydrofuran ring instead of pyrrole, with a simpler substitution pattern. Key Differences: Lacks aromatic heterocycles (furyl, pyrrole), leading to reduced steric hindrance. Molecular weight: 211.05 g/mol .
Chlorophenyl-Methanone Derivatives
- (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11): Structure: Piperidine ring substituted with a pyrimidinyl group. Key Differences: Nitrogen-rich aromatic system (pyrimidine) may enhance hydrogen bonding. Molecular weight: 302.10 g/mol; Melting point: 90–92°C .
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone: Structure: Triazole core with sulfanyl and methylphenyl substituents. Key Differences: Triazole’s electron-deficient nature contrasts with pyrrole’s aromaticity. Molecular weight: 437.94 g/mol (C₂₄H₂₀ClN₃OS) .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data (NMR, HRMS) |
|---|---|---|---|---|
| Target Compound | C₂₂H₁₆Cl₃NO₂ | 444.73 (calculated) | Not reported | Not available in evidence |
| 4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone | C₁₇H₁₀Cl₂FNO | 341.09 | Not reported | Not reported |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone | C₁₁H₁₁ClO₂ | 210.66 | Not reported | HRMS: 211.0524 |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | C₁₆H₁₅ClN₃O | 302.10 | 90–92 | ¹H NMR (CDCl₃): δ 8.40 (d, 2H), 3.90–3.60 (m, 3H) |
Pharmacological and Functional Insights
- Antimicrobial Activity : Chlorine substituents (e.g., in ’s 6-(5-chloro-8-hydroxynaphthalene-2-yl) derivative) correlate with enhanced antimicrobial effects due to increased lipophilicity and membrane disruption .
- Receptor Binding: Fluorinated analogs () may exhibit improved blood-brain barrier penetration, similar to cannabinoid receptor ligands (’s anandamide) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodology :
- Key Steps : Start with 4-chloronaphthalen-1-ol and glacial acetic acid under reflux with fused ZnCl₂ as a catalyst to form intermediates. Subsequent condensation with urea in DMF under concentrated HCl yields the final product .
- Optimization : Use controlled temperature gradients (e.g., 80–100°C for reflux) and stoichiometric monitoring via TLC/HPLC. Alternative catalysts (e.g., BF₃·Et₂O) may improve yields. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to reduce side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodology :
Q. How should initial biological screening (e.g., antimicrobial activity) be designed for this compound?
Methodology :
- Assay Design : Use standardized protocols (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
- Controls : Include chloramphenicol as a positive control. Measure MIC (minimum inhibitory concentration) via optical density (OD₆₀₀) after 18–24 hours .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine unit cell parameters (e.g., monoclinic system, space group P2₁/c). Refine data with SHELXL to achieve R < 0.05 .
- Key Insights : Confirm the spatial arrangement of the dichlorophenyl-furyl moiety and assess intramolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the structure .
Q. How can contradictory biological activity data be systematically analyzed?
Methodology :
- Data Triangulation : Compare results across multiple assays (e.g., disk diffusion vs. broth microdilution). Replicate studies under identical conditions (pH, temperature, inoculum size).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace 2,4-dichlorophenyl with 4-methoxyphenyl) to isolate the role of chlorine substituents in antimicrobial efficacy .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
